3-(2-Methylbut-3-yn-2-yl)oxolane
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Overview
Description
3-(2-Methylbut-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a derivative of oxolane, featuring a 2-methylbut-3-yn-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methylbut-3-yn-2-yl)oxolane can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with oxirane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by the alkyne group.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process where 2-methylbut-3-yn-2-ol is reacted with oxirane in the presence of a suitable acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized oxolane derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted oxolane compounds.
Scientific Research Applications
3-(2-Methylbut-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 3-(2-Methylbut-3-yn-2-yl)oxolane.
Oxirane: Another key reactant in the synthesis process.
2-Methylbut-3-yn-2-yl carbamate: A related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an alkyne substituent
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-(2-methylbut-3-yn-2-yl)oxolane |
InChI |
InChI=1S/C9H14O/c1-4-9(2,3)8-5-6-10-7-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
VYTSSVNKQMJWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1CCOC1 |
Origin of Product |
United States |
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